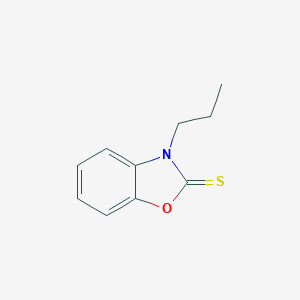
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl propionate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPO-7-propionate and is synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of DPO-7-propionate is not fully understood, but it is believed to act through various pathways such as the inhibition of reactive oxygen species, the modulation of inflammatory cytokines, and the activation of antioxidant enzymes. These pathways are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DPO-7-propionate has been shown to have various biochemical and physiological effects such as the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, the activation of antioxidant enzymes such as superoxide dismutase and catalase, and the induction of apoptosis in cancer cells. These effects are believed to be responsible for the potential therapeutic benefits of DPO-7-propionate in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPO-7-propionate for lab experiments is its high stability and solubility in various solvents, making it easy to handle and use in experiments. Another advantage is its low toxicity, making it safe to use in cell culture and animal experiments. However, one of the limitations of DPO-7-propionate is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on DPO-7-propionate. One of the directions is the development of new derivatives of DPO-7-propionate with improved properties such as increased potency and selectivity. Another direction is the investigation of the potential applications of DPO-7-propionate in the treatment of various diseases such as cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for DPO-7-propionate can lead to the production of this compound on a larger scale, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, DPO-7-propionate is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method has been optimized to produce high yields, and it has been extensively studied for its potential therapeutic benefits. Although there are limitations to its use, the future directions for research on DPO-7-propionate are promising, and it is likely to continue to be an important compound in scientific research.
Synthesemethoden
The synthesis of DPO-7-propionate involves the condensation of 4-hydroxycoumarin and propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then reacted with dimethylformamide dimethyl acetal and acetic anhydride to produce the final product. This synthesis method has been optimized to produce high yields of DPO-7-propionate and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
DPO-7-propionate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPO-7-propionate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, DPO-7-propionate has been shown to have pesticidal and herbicidal properties, making it a potential candidate for the development of new agrochemicals. In material science, DPO-7-propionate has been studied for its potential applications in the development of novel materials such as polymers and coatings.
Eigenschaften
Molekularformel |
C17H18O5 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
(4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) propanoate |
InChI |
InChI=1S/C17H18O5/c1-5-13(18)12-8-11-9(3)7-15(20)22-16(11)10(4)17(12)21-14(19)6-2/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
DKRDUEIHHXWBCF-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)CC |
Kanonische SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



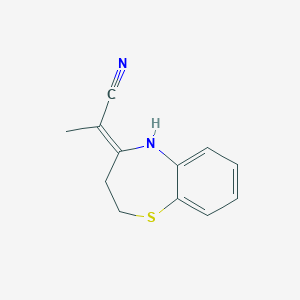

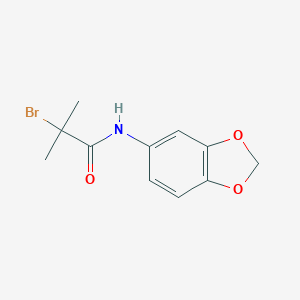

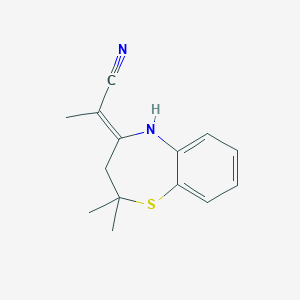
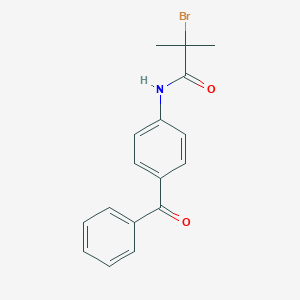
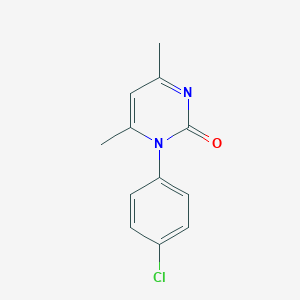

![6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione](/img/structure/B293248.png)
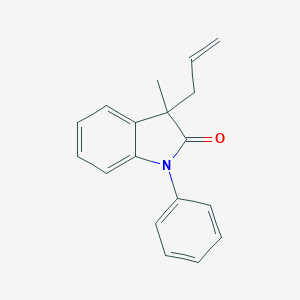
![1-phenyl-1,3-dihydrospiro[2H-indole-3,1'-cyclohexane]-2-thione](/img/structure/B293250.png)
